Cas no 885281-33-4 (5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid)
5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
- 5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE-2-CARBOXYLIC ACID
- Imidazo[1,2-a]pyrazine-2-carboxylicacid, 5,6,7,8-tetrahydro-
- 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (ACI)
- SCHEMBL4072309
- 885281-33-4
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylicacid
- CS-0271910
- MB05128
- EN300-153998
- DB-077869
- F1907-0776
- DTXSID70620471
- AKOS006228722
- Imidazo[1,2-a]pyrazine-2-carboxylicacid,5,6,7,8-tetrahydro-
-
- MDL: MFCD08059258
- Inchi: 1S/C7H9N3O2/c11-7(12)5-4-10-2-1-8-3-6(10)9-5/h4,8H,1-3H2,(H,11,12)
- InChI Key: MMOJRJGERMVGKS-UHFFFAOYSA-N
- SMILES: O=C(C1=CN2CCNCC2=N1)O
Computed Properties
- Exact Mass: 167.06900
- Monoisotopic Mass: 167.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -3.3
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 496.5±35.0 °C at 760 mmHg
- Flash Point: 254.1±25.9 °C
- Refractive Index: 1.739
- PSA: 67.15000
- LogP: 0.01330
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0060-1g |
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid |
885281-33-4 | 97% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0060-5g |
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885281-33-4 | 97% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0060-500mg |
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid |
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4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0060-250mg |
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885281-33-4 | 97% | 250mg |
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0060-100mg |
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid |
885281-33-4 | 97% | 100mg |
1797.85CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0060-50mg |
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid |
885281-33-4 | 97% | 50mg |
1322.95CNY | 2021-05-07 | |
| Chemenu | CM168167-1g |
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid |
885281-33-4 | 95% | 1g |
$*** | 2023-05-29 | |
| TRC | T796643-10mg |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid |
885281-33-4 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T796643-50mg |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid |
885281-33-4 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | T796643-100mg |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid |
885281-33-4 | 100mg |
$ 250.00 | 2022-06-02 |
5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid Suppliers
5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid
Comprehensive Overview of 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid (CAS No. 885281-33-4)
The compound 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid (CAS No. 885281-33-4) is a heterocyclic organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring an imidazo[1,2-a]pyrazine core, makes it a valuable scaffold for drug discovery and development. Researchers are increasingly interested in this compound due to its role as a building block for synthesizing novel therapeutics, particularly in the fields of oncology, neurology, and infectious diseases.
One of the most searched questions related to imidazo[1,2-a]pyrazine derivatives is their applicability in targeted cancer therapies. Recent studies suggest that modifications of the 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid structure can enhance its binding affinity to specific protein kinases, making it a promising candidate for precision medicine. This aligns with the growing demand for personalized treatment options, a hot topic in modern healthcare.
Another area of interest is the compound's potential in central nervous system (CNS) drug development. The imidazo[1,2-a]pyrazine moiety is known to cross the blood-brain barrier, a critical factor for treating neurological disorders like Alzheimer's and Parkinson's disease. This property has sparked numerous inquiries in academic and industrial research circles, particularly regarding its structure-activity relationship (SAR) optimization.
From a synthetic chemistry perspective, CAS No. 885281-33-4 serves as a versatile intermediate. Its carboxylic acid functionality allows for easy derivatization, enabling the creation of amides, esters, and other derivatives with tailored properties. This flexibility is frequently highlighted in patent literature and medicinal chemistry forums, where researchers discuss strategies for improving bioavailability and metabolic stability of lead compounds.
The compound's relevance extends to antibacterial research, especially amid rising concerns about antimicrobial resistance. Structural analogs of 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid have shown activity against drug-resistant bacterial strains, making it a subject of interest for WHO priority pathogens research programs. This connection to global health challenges significantly boosts its visibility in scientific literature and grant proposals.
Quality control and analytical characterization of 885281-33-4 are frequently discussed topics in pharmaceutical quality assurance communities. Advanced techniques like HPLC-MS and NMR spectroscopy are essential for verifying the purity of this compound, especially when used in GMP-compliant synthesis. These discussions often appear in regulatory guidelines and industry best practice documents.
Environmental considerations surrounding imidazo[1,2-a]pyrazine synthesis have gained attention in green chemistry circles. Researchers are exploring catalytic methods and biodegradable solvents for producing such compounds, reflecting the pharmaceutical industry's shift toward sustainable manufacturing practices. This ecological dimension adds another layer to the compound's research appeal.
In computational chemistry, 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid serves as a test case for molecular docking studies and quantum mechanical calculations. Its moderate size and functional group diversity make it ideal for validating new cheminformatics algorithms, a subject of numerous peer-reviewed publications and conference presentations.
The patent landscape for CAS 885281-33-4 reveals its commercial importance, with applications ranging from kinase inhibitors to fluorescence probes. Intellectual property analysts note an increasing number of filings incorporating this scaffold, particularly in biotech startups focusing on fragment-based drug discovery approaches.
Academic laboratories frequently inquire about the synthetic protocols for imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives. Detailed experimental procedures appear in organic synthesis journals, often highlighting innovative microwave-assisted or flow chemistry techniques that improve yield and reduce reaction times.
Safety data for 885281-33-4 remains a crucial consideration for industrial applications. While not classified as hazardous, proper laboratory handling procedures are emphasized in material safety documents, particularly regarding respiratory protection during powder handling and waste disposal protocols.
The global market for 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid reflects its growing importance, with suppliers offering various grades from research-use-only to pharmaceutical intermediates. Market analysts track its pricing trends alongside developments in orphan drug designations and clinical trial pipelines that might utilize this chemical entity.
Emerging applications in diagnostic imaging have been reported, where radio-labeled derivatives of imidazo[1,2-a]pyrazine compounds serve as PET tracers. This innovative use connects the molecule to cutting-edge theranostic approaches that combine diagnosis and treatment, a rapidly evolving field in medical technology.
Standardization of analytical methods for CAS 885281-33-4 continues to be refined, with pharmacopoeial committees evaluating appropriate chromatographic conditions and reference standards. These efforts support quality assurance in pharmaceutical applications and facilitate international collaboration in drug development projects.
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